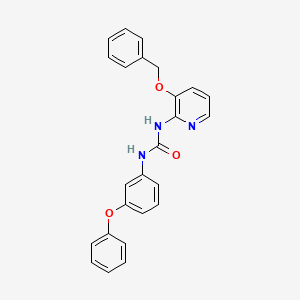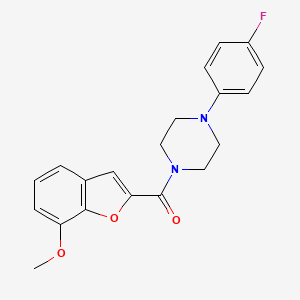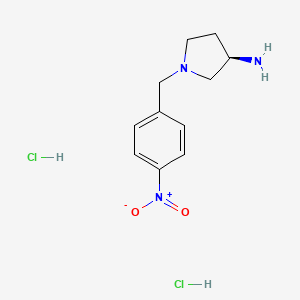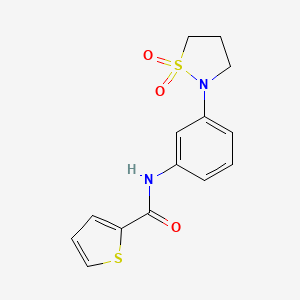
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is a chemical compound that has been synthesized for its potential use in scientific research. It is a urea derivative that has shown promising results in various studies due to its unique properties.
Scientific Research Applications
Synthesis and Antagonistic Properties
Research on trisubstituted phenyl urea derivatives, including studies on their synthesis and structure-activity relationships as neuropeptide Y5 receptor antagonists, reveals the potential of these compounds in modulating receptor activity. For instance, modifications to the urea portion and phenoxyphenyl group have led to potent antagonists with in vitro potencies below 0.1 nM at the NPY5 receptor, suggesting their utility in studying receptor-mediated physiological processes (Fotsch et al., 2001).
Anticancer and Apoptotic Effects
Another study focused on a phenoxypyridine urea derivative, AKF-D52, has demonstrated significant anticancer effects, including apoptosis induction through caspase-dependent and -independent pathways in non-small cell lung cancer cells. Additionally, AKF-D52 has been shown to induce cytoprotective autophagy, highlighting its potential as a therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).
Enzyme Inhibition and Anticancer Activity
The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas have shown varied enzyme inhibition properties and in vitro anticancer activity against prostate cancer cell lines. This suggests the potential of urea derivatives in the development of novel anticancer therapies (Sana Mustafa et al., 2014).
Complexation and Self-Assembly
Studies on heterocyclic ureas have explored their complexation-induced unfolding and the ability to form multiply hydrogen-bonded complexes, indicative of their use in self-assembly and nanotechnology applications (P. Corbin et al., 2001).
properties
IUPAC Name |
1-(3-phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-25(27-20-11-7-14-22(17-20)31-21-12-5-2-6-13-21)28-24-23(15-8-16-26-24)30-18-19-9-3-1-4-10-19/h1-17H,18H2,(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXCIVQPBMCBAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2389616.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2389620.png)



![N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2389628.png)
![1-(6,7-Dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2389630.png)


![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389634.png)

![2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2389636.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide](/img/structure/B2389638.png)